Phthalocyanine-Bearing 4-(Trifluoromethoxy)thiophenyl Group Demonstrates Tyrosinase Inhibition: Comparative Activity vs. Structural Variants
When incorporated into peripherally substituted phthalocyanines via the thiol group, the 4-(trifluoromethoxy)thiophenyl moiety yields a compound (designated 2b) that exhibits tyrosinase enzyme inhibition with an IC50 of 176.2 ± 0.65 μM [1]. This represents a 1.6-fold higher potency than the nonperipherally substituted variant 3b (IC50 = 284.4 ± 1.03 μM) bearing the same 4-(trifluoromethoxy)thiophenyl group but with different substitution geometry [2]. The standard inhibitor kojic acid served as a positive control, with compound 2b displaying competitive inhibition kinetics distinct from the mixed-type inhibition of kojic acid and the uncompetitive inhibition of 3b [3].
| Evidence Dimension | Tyrosinase enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 176.2 ± 0.65 μM (phthalocyanine 2b bearing 4-(trifluoromethoxy)thiophenyl group) |
| Comparator Or Baseline | 284.4 ± 1.03 μM (phthalocyanine 3b bearing 4-(trifluoromethoxy)thiophenyl group, nonperipherally substituted) |
| Quantified Difference | 1.6-fold higher potency (108.2 μM lower IC50) |
| Conditions | Mushroom tyrosinase enzyme inhibition assay; spectroscopic monitoring of dopachrome formation |
Why This Matters
This demonstrates that the 4-(trifluoromethoxy)thiophenyl moiety can confer measurable, position-dependent biological activity in macrocyclic systems, providing a validated scaffold for tyrosinase inhibitor development.
- [1] Farajzadeh, N., Sağlam, Ö., Akin, M., Saki, N., Koçak, M. B. Investigation of tyrosinase enzyme (from mushroom) inhibitory activities and antioxidant properties of new fluorine-containing phthalocyanines. Archiv der Pharmazie, 2021, 354(4), 2000340. DOI: 10.1002/ardp.202000340 View Source
- [2] Farajzadeh, N., et al. Archiv der Pharmazie, 2021, 354(4), 2000340. IC50 values for compounds 2b (176.2 ± 0.65 μM) and 3b (284.4 ± 1.03 μM) as reported in the article abstract and results. View Source
- [3] Farajzadeh, N., et al. Archiv der Pharmazie, 2021, 354(4), 2000340. Inhibition type determination: competitive for 2b, uncompetitive for 3b, mixed for 1b and kojic acid. View Source
